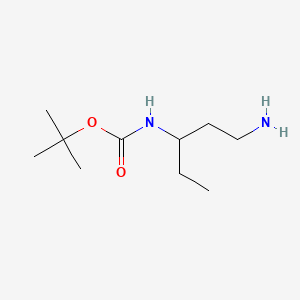
3-N-Boc-pentane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-Boc-pentane-1,3-diamine, also known as tert-butyl (3-aminopentyl)carbamate, is an organic compound with the molecular formula C10H22N2O2. It is a derivative of pentane-1,3-diamine where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Boc-pentane-1,3-diamine typically involves the protection of pentane-1,3-diamine with di-tert-butyl dicarbonate (Boc2O). One common method involves the following steps:
- Dissolve pentane-1,3-diamine in anhydrous ethanol.
- Add di-tert-butyl dicarbonate to the solution.
- Heat the mixture to reflux for several hours.
- After cooling, adjust the pH and extract the product using dichloromethane (DCM).
- Dry and concentrate the organic layer to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-N-Boc-pentane-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base (e.g., triethylamine) are commonly used.
Deprotection Reactions: TFA or hydrochloric acid (HCl) in an organic solvent like DCM is used for Boc deprotection.
Major Products:
Substitution Reactions: The major products are typically N-substituted derivatives of pentane-1,3-diamine.
Deprotection Reactions: The major product is the free amine, pentane-1,3-diamine.
Wissenschaftliche Forschungsanwendungen
3-N-Boc-pentane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is used in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-N-Boc-pentane-1,3-diamine primarily involves its role as a protected amine. The Boc group provides stability during synthetic transformations and can be selectively removed to reveal the free amine. This allows for sequential reactions and the construction of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product .
Vergleich Mit ähnlichen Verbindungen
1,3-Diaminopropane: A shorter chain analogue with similar reactivity.
1,5-Diaminopentane: A longer chain analogue with similar properties.
N-Boc-1,3-diaminopropane: A similar compound with a shorter carbon chain.
Uniqueness: 3-N-Boc-pentane-1,3-diamine is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in organic synthesis .
Eigenschaften
Molekularformel |
C10H22N2O2 |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
tert-butyl N-(1-aminopentan-3-yl)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
OSIXHRIEVUPMDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCN)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



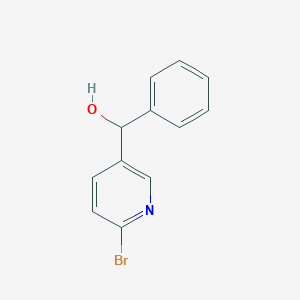
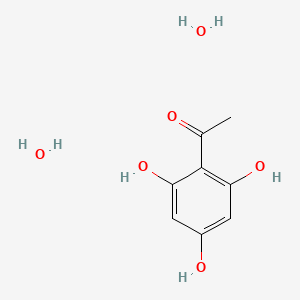
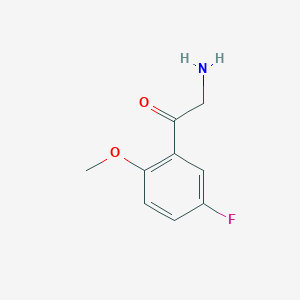
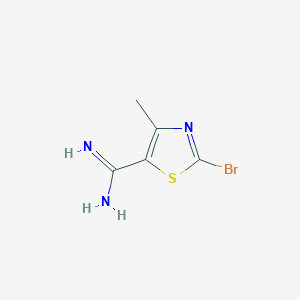
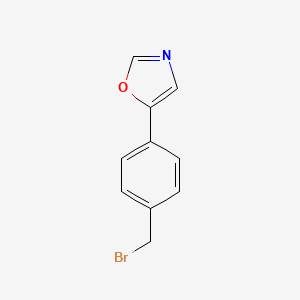
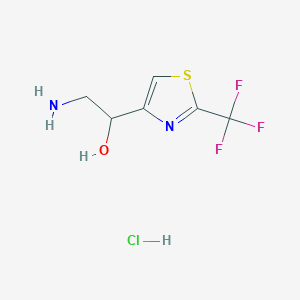
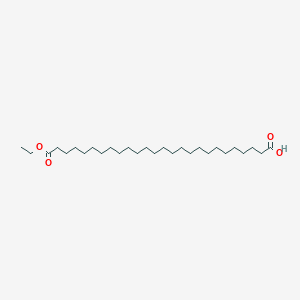
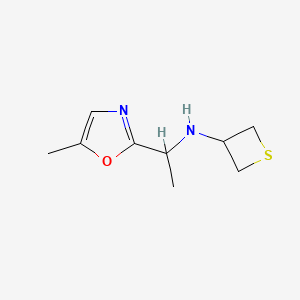
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
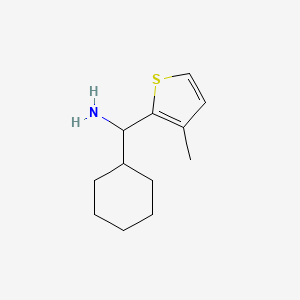
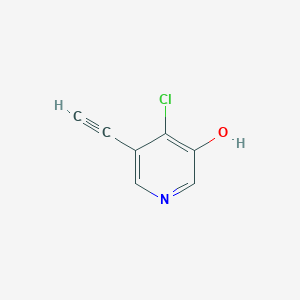
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
